![molecular formula C21H21N3O B1384405 7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1031990-66-5](/img/structure/B1384405.png)
7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Overview
Description
7-Benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one, also known as BMPP, is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidin-4-one family. It is an important intermediate for the synthesis of pharmaceuticals and other compounds, and has been studied extensively for its various applications. BMPP has been found to be an effective inhibitor of several enzymes, and has the potential to be used in a variety of therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of pyridopyrimidines, including derivatives similar to 7-benzyl-2-(4-methylphenyl)-pyrido[3,4-d]pyrimidin-4-one, has been explored in several studies. For example, Tolkunov et al. (2013) described the synthesis of 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts and their derivatives, showcasing methods that could be applicable to the synthesis of 7-benzyl-2-(4-methylphenyl)-pyrido[3,4-d]pyrimidin-4-one (Tolkunov et al., 2013).
Biological and Medicinal Applications
- Pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to 7-benzyl-2-(4-methylphenyl)-pyrido[3,4-d]pyrimidin-4-one, have been identified as selective aldose reductase inhibitors exhibiting antioxidant activity. This suggests potential applications in therapeutic areas where aldose reductase inhibition is beneficial (La Motta et al., 2007).
Computational Studies
- Computational and experimental investigations have been conducted on compounds structurally related to 7-benzyl-2-(4-methylphenyl)-pyrido[3,4-d]pyrimidin-4-one. For instance, Rai et al. (2022) performed computational and spectroscopic studies on a compound within the pyrido[1,2-a]pyrimidin-6(7H)-one class, providing insights that could be relevant for understanding the properties and applications of 7-benzyl-2-(4-methylphenyl)-pyrido[3,4-d]pyrimidin-4-one (Rai et al., 2022).
Mechanism of Action
Target of Action
Similar compounds in the pyridopyrimidine class have shown therapeutic interest and have been studied for their potential in the development of new therapies .
Mode of Action
It is known that pyridopyrimidines, a class of compounds to which this molecule belongs, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Biochemical Pathways
Similar compounds in the pyridopyrimidine class have been reported to have various biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds in the pyridopyrimidine class have shown a range of biological activities, including antiviral, antimicrobial, and antitumor effects .
properties
IUPAC Name |
7-benzyl-2-(4-methylphenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-15-7-9-17(10-8-15)20-22-19-14-24(12-11-18(19)21(25)23-20)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDZFAGLVPLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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